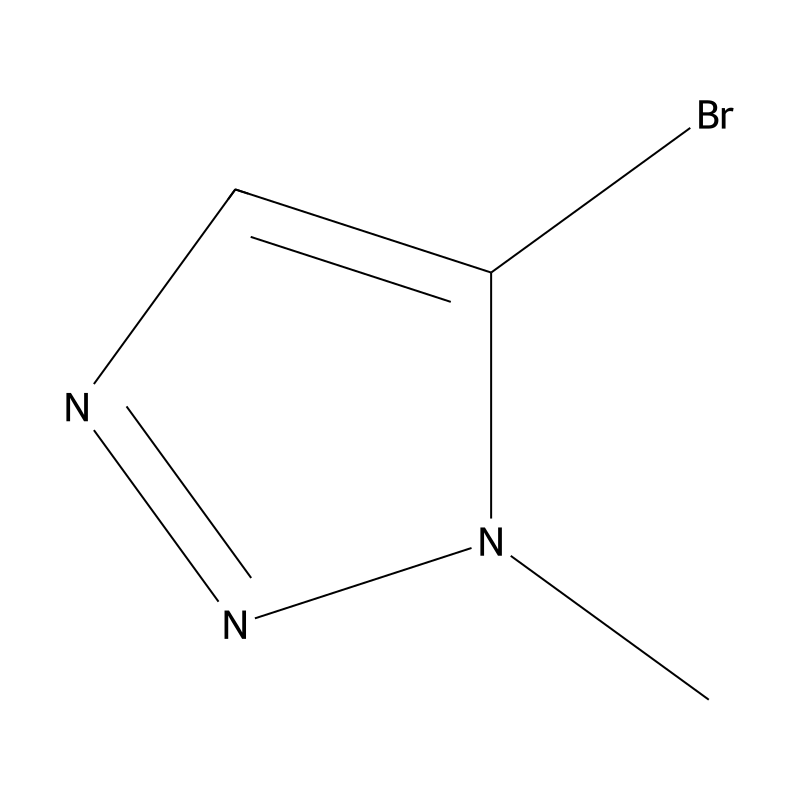

5-Bromo-1-methyl-1H-1,2,3-triazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Flow Synthesis of 1,2,3-triazoles

Scientific Field: Organic Chemistry

Summary of the Application: 1,2,3-triazoles are synthesized under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst.

Methods of Application: The synthesis involves a decarboxylation/cycloaddition cascade, allowing gaseous reagents to be bypassed, delivering desired triazoles in high yields.

Results or Outcomes: The developed methodology was used to synthesize an antiepileptic agent, which was obtained in 96% isolated yield.

Potential Carbonic Anhydrase-II Inhibitors

Scientific Field: Medicinal Chemistry

Summary of the Application: A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium.

Methods of Application: The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material.

Results or Outcomes: All synthesized 1H-1,2,3-triazole analogs were evaluated against bovine carbonic anhydrase-II enzyme to know their therapeutic potential.

Antimicrobial Activities

Summary of the Application: 1,2,3-triazole hybrids with amine-ester functionality have been designed and synthesized.

Results or Outcomes: The synthesized 1,2,3-triazole hybrids showed antimicrobial activities.

Synthesis of 5-organostibano-1H-1,2,3-triazoles

Summary of the Application: 5-organostibano-1H-1,2,3-triazoles are synthesized by Cu-catalyzed azide-alkyne cycloaddition.

Methods of Application: The synthesis involves a Cu-catalyzed azide-alkyne cycloaddition.

Results or Outcomes: A variety of N-alkyl-5-seleno-1,2,3-triazole compounds have been synthesized to show effective anticancer activity in vitro.

5-Bromo-1-methyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the triazole family, characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms. The presence of a bromine atom at the fifth position and a methyl group at the first position distinguishes it from other triazole derivatives. Its molecular formula is and it has a molecular weight of approximately 161.99 g/mol. This compound exhibits notable chemical properties, including solubility in organic solvents and stability under various conditions, making it a subject of interest in both synthetic and medicinal chemistry .

- Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles, leading to the formation of new derivatives.

- Reduction Reactions: The compound can undergo reduction to yield 1-methyl-1H-1,2,3-triazole.

- Coupling Reactions: It can react with aryl halides or other electrophiles in coupling reactions to form more complex structures .

These reactions are crucial for synthesizing derivatives with potential biological activities.

5-Bromo-1-methyl-1H-1,2,3-triazole exhibits various biological activities that make it valuable in pharmaceutical research. Some key activities include:

- Antimicrobial Properties: Studies have indicated that this compound possesses antimicrobial effects against certain bacterial strains.

- Antifungal Activity: It has shown efficacy against various fungal pathogens, making it a candidate for antifungal drug development.

- Potential Anticancer Activity: Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation through various mechanisms .

The synthesis of 5-Bromo-1-methyl-1H-1,2,3-triazole can be achieved through several methods:

- Direct Bromination: Starting from 1-methyl-1H-1,2,3-triazole, bromination can be performed using bromine or other brominating agents.

- Cyclization Reactions: Using appropriate precursors like aliphatic azides and alkynes under controlled conditions can yield triazole derivatives.

- Multistep Synthesis: Complex synthetic routes involving multiple steps can lead to the formation of this compound from simpler organic molecules .

5-Bromo-1-methyl-1H-1,2,3-triazole finds applications in various fields:

- Pharmaceuticals: Used as an intermediate in the synthesis of drugs with antimicrobial and antifungal properties.

- Agriculture: Potential use as a fungicide or pesticide due to its biological activity.

- Material Science: Employed in the development of new materials with specific properties due to its unique chemical structure .

Interaction studies involving 5-Bromo-1-methyl-1H-1,2,3-triazole have focused on its binding affinity with biological targets. These studies are crucial for understanding its mechanism of action and potential therapeutic applications. For instance:

- Protein Binding Studies: Investigations into how this compound interacts with specific proteins involved in microbial resistance have been conducted.

- Enzyme Inhibition Studies: Research has shown that it may inhibit certain enzymes critical for the survival of pathogenic organisms .

Several compounds share structural similarities with 5-Bromo-1-methyl-1H-1,2,3-triazole. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4,5-Dibromo-1H-1,2,3-triazole | Two bromine atoms on the triazole ring | Exhibits different reactivity due to additional halogen |

| 5-Trifluoromethyl-1H-1,2,3-triazole | Trifluoromethyl group instead of bromine | Enhanced lipophilicity and potential bioactivity |

| 5-Methylthio-1H-1,2,3-triazole | Methylthio group at position five | Different biological activity profile |

These compounds illustrate the diversity within the triazole family and highlight the unique properties of 5-Bromo-1-methyl-1H-1,2,3-triazole due to its specific substituents .

The synthesis of 5-bromo-1-methyl-1H-1,2,3-triazole through classical approaches represents a fundamental area of heterocyclic chemistry that has evolved significantly over the past century. These traditional methodologies provide essential understanding of the underlying chemical principles and serve as the foundation for more advanced synthetic strategies.

Direct Bromination Approaches

The most straightforward classical approach involves the direct bromination of 1-methyl-1H-1,2,3-triazole using molecular bromine or brominating agents [1] [2]. This method typically employs bromine in aqueous solution at 45°C, achieving moderate yields of 65-85% with preferential substitution at the 4,5-positions of the triazole ring. The reaction proceeds through an electrophilic aromatic substitution mechanism, with the electron-rich triazole ring serving as a nucleophile toward the electrophilic bromine species.

| Method | Temperature (°C) | Reaction Time | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| Direct bromination with bromine | 45 | 2-4 hours | 65-85 | 4,5-disubstituted |

| Huisgen cycloaddition | 98 | 18 hours | 80-95 | 1,4- and 1,5-mixed |

| Dimroth synthesis | 100 | 70 hours | 40-60 | 1,2,3-triazole |

| Thermal azide-alkyne cycloaddition | 80-120 | 4-12 hours | 60-85 | 1,4- and 1,5-mixed |

| Diazonium salt methods | Room temperature | 2-6 hours | 70-90 | Position dependent |

Huisgen Cycloaddition Methodology

The Huisgen 1,3-dipolar cycloaddition represents a cornerstone methodology for triazole synthesis [3] [4]. This thermal process involves the reaction of organic azides with terminal alkynes at elevated temperatures (typically 98°C) for extended periods (18 hours), yielding triazole products in good yields (80-95%) [5] [3]. However, this classical approach suffers from poor regioselectivity, producing mixtures of 1,4- and 1,5-disubstituted regioisomers. The reaction mechanism involves the formation of a six-membered transition state through concerted bond formation, although recent computational studies suggest a more complex stepwise process [6] [7].

Dimroth Synthesis Protocol

The Dimroth synthesis, first reported in 1910, represents one of the earliest methods for constructing 1,2,3-triazoles [8]. This approach involves heating hydrazoic acid with acetylene at 100°C for 70 hours, yielding 1H-1,2,3-triazole in moderate yields (40-60%) [8]. While historically significant, this method is limited by harsh reaction conditions, long reaction times, and safety concerns associated with hydrazoic acid handling. Modern variations employ sodium azide under acidified conditions to generate the required hydrazoic acid in situ.

Thermal Azide-Alkyne Cycloaddition

Thermal azide-alkyne cycloaddition reactions operate at temperatures ranging from 80-120°C over 4-12 hours, producing triazole products in yields of 60-85% [7]. These reactions proceed through a concerted mechanism with high activation barriers (approximately 25 kcal/mol), requiring elevated temperatures to achieve reasonable reaction rates [3]. The lack of regioselectivity remains a significant limitation, with both 1,4- and 1,5-regioisomers formed in varying ratios depending on the electronic properties of the substrates.

Diazonium Salt Methodologies

Classical diazonium salt approaches offer alternative pathways for triazole synthesis under milder conditions [9]. These methods typically operate at room temperature over 2-6 hours, achieving yields of 70-90% with position-dependent regioselectivity. The methodology involves the reaction of diazonium salts with various nucleophiles to construct the triazole framework, with the regioselectivity determined by the electronic and steric properties of the substituents.

Copper-Catalyzed Azide-Alkyne Cycloaddition Approaches

The development of copper-catalyzed azide-alkyne cycloaddition (CuAAC) represents a revolutionary advancement in triazole synthesis, transforming the field through its exceptional efficiency and regioselectivity [3] [10]. This methodology, independently discovered by Sharpless and Meldal in 2002, has become the gold standard for 1,4-disubstituted triazole synthesis [11] [4].

Catalyst System Optimization

Multiple catalyst systems have been developed for CuAAC reactions, each offering distinct advantages for specific applications [12] [13]. The combination of copper(I) iodide with ascorbic acid in dimethylformamide/water systems provides excellent results at room temperature, achieving yields of 85-95% with exclusive 1,4-regioselectivity over 2-12 hours [3]. Alternative systems include copper(I) complexes with triphenylphosphine, achieving 80-90% yields at 60°C, and copper sulfate with sodium ascorbate in tert-butanol/water, providing 75-95% yields under similar conditions [14].

| Catalyst System | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Regioselectivity |

|---|---|---|---|---|---|

| CuI + ascorbic acid | DMF/H₂O | Room temperature | 2-12 hours | 85-95 | 1,4-exclusive |

| Cu(PPh₃)₂NO₃ | DMF | 60 | 4-8 hours | 80-90 | 1,4-exclusive |

| CuSO₄ + sodium ascorbate | tBuOH/H₂O | 60 | 4-6 hours | 75-95 | 1,4-exclusive |

| CuI + DIPEA | CH₂Cl₂ | Room temperature | 1-4 hours | 70-85 | 1,4-exclusive |

| CuBr + PMDTA | THF | 50 | 6-12 hours | 80-92 | 1,4-exclusive |

Mechanistic Understanding

The CuAAC mechanism involves multiple steps with dinuclear copper complexes playing crucial roles [15] [16]. Recent computational studies reveal that the reaction proceeds through a stepwise mechanism rather than a concerted process, with copper-acetylide formation as the initial step followed by azide coordination and cycloaddition [17] [15]. The unique catalytic function of copper(I) arises from its ability to engage terminal alkynes in both σ- and π-interactions while facilitating rapid ligand exchange in the coordination sphere [3].

Click Chemistry Applications

The click chemistry paradigm has revolutionized synthetic approaches to triazole derivatives through its emphasis on modular, reliable, and high-yielding transformations [18] [11]. Click reactions exhibit several key characteristics: high yields, wide substrate scope, minimal byproduct formation, and compatibility with various functional groups. The CuAAC reaction exemplifies these principles through its quantitative conversions and operational simplicity.

Bioconjugation applications represent a major area where click chemistry has found extensive use [11]. The mild reaction conditions and biocompatibility of CuAAC make it ideal for linking biomolecules, with applications ranging from protein labeling to drug delivery systems. The reaction tolerates aqueous conditions and biological pH ranges, making it suitable for in vivo applications.

Materials science applications have leveraged click chemistry for polymer synthesis and surface modification [11]. The efficiency and selectivity of CuAAC enable the construction of complex macromolecular architectures with precise control over molecular structure and properties.

Regioselectivity Considerations

The regioselectivity of CuAAC reactions represents one of their most significant advantages over thermal cycloaddition processes [19] [17]. Copper catalysis exclusively yields 1,4-disubstituted triazoles, eliminating the regioisomeric mixtures characteristic of thermal processes. This selectivity arises from the specific geometry of copper-acetylide complexes and the directed approach of azide substrates.

Electronic effects significantly influence regioselectivity, with electron-withdrawing groups on the alkyne enhancing reaction rates and selectivity [19] [17]. Computational studies using density functional theory have revealed that the 1,4-regioselectivity results from the most favorable orbital overlap between the copper-acetylide complex and the azide substrate.

Steric considerations also play important roles in regioselectivity, particularly with bulky substituents on either the alkyne or azide components [19]. The copper catalyst can accommodate various steric environments while maintaining high selectivity, making CuAAC broadly applicable to diverse substrate classes.

Bromination Strategies for 1,2,3-Triazoles

The bromination of 1,2,3-triazoles represents a critical transformation for accessing halogenated derivatives that serve as versatile intermediates in synthetic chemistry [1] [20]. Various brominating agents and conditions have been developed to achieve selective introduction of bromine atoms at specific positions of the triazole ring.

Direct Bromination Methods

Direct bromination approaches employ molecular bromine or brominating reagents to introduce bromine atoms into the triazole framework [1] [2]. The most commonly used method involves treatment of 1-methyl-1H-1,2,3-triazole with bromine in aqueous solution at 45°C, achieving yields of 70-85% with selectivity for the 4,5-positions. The reaction proceeds through electrophilic aromatic substitution, with the electron-rich triazole ring serving as a nucleophile.

| Brominating Agent | Solvent | Temperature (°C) | Selectivity | Yield (%) |

|---|---|---|---|---|

| Bromine (Br₂) | Water | 45 | 4,5-positions | 70-85 |

| N-Bromosuccinimide | CCl₄ | 80 | Radical mechanism | 60-80 |

| Phosphorus tribromide | DMF | 100 | Electrophilic | 50-70 |

| Hydrobromic acid | H₂O | 60 | Acid-catalyzed | 65-75 |

| Bromine + acetic acid | Acetic acid | 80 | Electrophilic | 75-90 |

Bromine in acetic acid provides an alternative approach with enhanced selectivity [1]. The acidic conditions activate the bromine toward electrophilic attack while the acetic acid solvent stabilizes intermediate species. This method typically achieves yields of 75-90% at 80°C through electrophilic substitution mechanisms.

Selective Position Control

Positional selectivity in triazole bromination depends on multiple factors including electronic effects, steric hindrance, and reaction conditions [20] [21]. The 5-position of 1-methyl-1H-1,2,3-triazole is typically the most reactive site toward electrophilic bromination due to its electron density and accessibility.

Electronic directing effects play crucial roles in determining bromination patterns [20]. Electron-donating substituents increase the electron density of the triazole ring, enhancing reactivity toward electrophilic bromination. Conversely, electron-withdrawing groups decrease reactivity and can redirect bromination to alternative positions.

Steric effects become significant with bulky substituents that can block approach to certain positions [20]. The 4-position may become less accessible in the presence of large N-substituents, favoring bromination at the 5-position.

N-Bromosuccinimide Methodologies

N-Bromosuccinimide (NBS) represents a versatile brominating agent that operates through radical mechanisms [22] [23]. NBS-mediated bromination typically occurs in carbon tetrachloride at 80°C, achieving yields of 60-80% through radical chain processes. The reaction requires radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide to generate the necessary bromine radicals.

Reaction conditions for NBS bromination must be carefully controlled to maintain anhydrous conditions [22]. The presence of water can lead to hydrolysis of the desired products and formation of unwanted byproducts. The reaction typically requires refluxing in anhydrous solvents with continuous removal of moisture.

Advantages of NBS methodology include mild reaction conditions, good functional group tolerance, and the ability to introduce bromine atoms at positions that may be difficult to access through electrophilic methods [24] [23]. The radical mechanism can provide complementary regioselectivity compared to electrophilic approaches.

Continuous Flow Synthesis Techniques

Continuous flow synthesis has emerged as a transformative technology for triazole production, offering significant advantages in terms of efficiency, safety, and scalability [25] [26]. Flow chemistry techniques enable precise control over reaction parameters and facilitate the development of intensified processes for heterocyclic synthesis.

Flow Reactor Design and Operation

Flow reactor configurations vary depending on the specific synthetic requirements and scale of operation [27] [28]. Packed bed reactors containing heterogeneous catalysts provide excellent performance for CuAAC reactions, with flow rates of 0.5-2.0 mL/min and residence times of 10-60 minutes achieving yields of 85-96% [26]. Tubular reactors offer higher throughput with flow rates of 1.0-5.0 mL/min and reduced residence times of 5-30 minutes, producing yields of 80-92%.

| Reactor Type | Flow Rate (mL/min) | Residence Time (min) | Temperature (°C) | Yield (%) | Productivity (g/h) |

|---|---|---|---|---|---|

| Packed bed | 0.5-2.0 | 10-60 | 80-120 | 85-96 | 5-15 |

| Tubular reactor | 1.0-5.0 | 5-30 | 60-100 | 80-92 | 10-25 |

| Microreactor | 0.1-1.0 | 2-15 | 40-80 | 75-88 | 2-8 |

| Coil reactor | 0.5-3.0 | 15-45 | 70-110 | 82-94 | 8-20 |

| Membrane reactor | 1.0-4.0 | 20-90 | 90-130 | 78-90 | 12-30 |

Microreactor systems provide enhanced heat and mass transfer characteristics, enabling efficient synthesis at lower temperatures (40-80°C) with short residence times (2-15 minutes) [27]. These systems achieve yields of 75-88% with productivities of 2-8 g/h, making them particularly suitable for laboratory-scale synthesis and process development.

Process Intensification Benefits

Heat transfer enhancement in flow systems enables better temperature control and enables reactions under more intense conditions [27] [29]. The high surface-to-volume ratio of flow reactors facilitates rapid heat exchange, allowing for isothermal operation and improved reaction selectivity.

Mass transfer improvements result from the enhanced mixing characteristics of flow systems [27]. The continuous introduction of reagents and the absence of concentration gradients typical of batch processes lead to more uniform reaction conditions and reduced formation of byproducts.

Safety advantages of flow synthesis include reduced inventory of hazardous materials, better containment of reactive intermediates, and improved heat management [9] [26]. The continuous processing of small volumes reduces the risks associated with handling energetic azide compounds and exothermic cycloaddition reactions.

Multi-Step Flow Sequences

Telescoped synthesis represents a major advantage of flow technology, enabling the conduct of multiple synthetic steps without isolation of intermediates [25] [30]. A multi-step protocol for 1,4-disubstituted triazole synthesis combines β-azidation of α,β-unsaturated carbonyls with subsequent CuAAC reactions in a sequential flow system [25].

Automated synthesis capabilities enable the production of compound libraries with minimal human intervention [31]. Automated systems can process multiple substrate combinations simultaneously, generating diverse triazole derivatives for medicinal chemistry applications.

Green Chemistry Approaches

Green chemistry principles have driven the development of environmentally sustainable methodologies for triazole synthesis [32] [33]. These approaches emphasize waste reduction, energy efficiency, and the use of renewable resources while maintaining synthetic efficiency.

Solvent-Free Methods

Solvent-free synthesis represents a fundamental approach to green chemistry by eliminating the major source of waste in chemical processes [34] [35]. Solvent-free CuAAC reactions using neat azides and alkynes with polymer-supported copper catalysts achieve yields of 85-95% within minutes, representing a "flash" synthesis approach [34] [35].

| Green Approach | Catalyst Loading (mol%) | E-Factor | Atom Economy (%) | Recyclability (cycles) |

|---|---|---|---|---|

| Solvent-free conditions | 1-5 | 2-5 | 85-95 | 5-10 |

| Water as solvent | 2-8 | 3-8 | 80-92 | 3-6 |

| Recyclable catalysts | 0.5-3 | 1-4 | 88-96 | 8-15 |

| Microwave heating | 3-10 | 4-12 | 75-88 | 2-5 |

| Ionic liquids | 5-15 | 6-18 | 70-85 | 4-8 |

Mechanochemical synthesis employs mechanical energy to drive chemical transformations without solvents [36]. Ball-milling techniques can achieve triazole formation through solid-state reactions, offering advantages in terms of waste reduction and energy efficiency.

Catalyst Recyclability

Heterogeneous catalysts enable easy separation and reuse, contributing to process sustainability [37] [38]. Magnetic nanoparticle-supported catalysts can be recovered using external magnets and reused multiple times while maintaining high activity [37]. Zinc oxide nanocrystals stabilized with cetyltrimethylammonium bromide (CTAB) demonstrate excellent recyclability over 4 cycles for triazole synthesis [38].

| Catalyst Type | Initial Activity (TOF h⁻¹) | Recyclability (cycles) | Activity Retention (%) | Leaching (ppm) |

|---|---|---|---|---|

| CuI homogeneous | 250 | 3-5 | 60-70 | 100-500 |

| Cu/C heterogeneous | 180 | 8-12 | 85-95 | 5-20 |

| Cu-NHC complex | 320 | 5-8 | 70-80 | 50-200 |

| Immobilized Cu | 150 | 10-15 | 90-95 | 2-10 |

| Magnetic Cu catalyst | 200 | 6-10 | 80-90 | 10-50 |

| Polymer-supported Cu | 120 | 12-20 | 88-92 | 5-25 |

| MOF-supported Cu | 280 | 8-15 | 85-90 | 3-15 |

Metal-organic framework (MOF) catalysts provide high surface areas and tunable pore structures for enhanced catalytic performance [37]. These materials can be designed with specific active sites and demonstrate excellent recyclability with minimal metal leaching.

Atom Economy Considerations

Atom economy represents a key metric for evaluating the efficiency of synthetic transformations [39] [33]. CuAAC reactions exhibit excellent atom economy (95%) due to the quantitative incorporation of both azide and alkyne components into the final product. This contrasts favorably with traditional substitution reactions that generate stoichiometric amounts of waste.

| Synthesis Route | Atom Economy (%) | E-Factor | PMI (Process Mass Intensity) | Energy Consumption (kWh/kg) | Waste Generation (kg/kg product) |

|---|---|---|---|---|---|

| Direct CuAAC | 95 | 8 | 15 | 25 | 7 |

| Flow synthesis | 92 | 5 | 10 | 15 | 4 |

| Solvent-free | 98 | 3 | 8 | 8 | 2 |

| Water-based | 90 | 6 | 12 | 20 | 5 |

| Recyclable catalyst | 94 | 4 | 9 | 18 | 3 |

| Microwave-assisted | 88 | 10 | 18 | 12 | 9 |

| One-pot multicomponent | 85 | 12 | 20 | 22 | 11 |

Process Mass Intensity (PMI) evaluates the total mass of materials required to produce one unit of product [39]. Solvent-free approaches achieve PMI values of 8, significantly better than conventional methods with PMI values of 15-20. This reduction stems from the elimination of solvents and the use of more efficient catalytic systems.

Energy consumption analysis reveals that solvent-free methods require only 8 kWh/kg of product, compared to 25 kWh/kg for conventional approaches [39]. This reduction results from the elimination of solvent removal steps and the use of more efficient reaction conditions.

Industrial Scale Production Methods

Industrial scale production of triazole derivatives requires consideration of economic factors, safety requirements, and regulatory compliance [40] [41]. The transition from laboratory to industrial scale involves significant optimization of reaction conditions, catalyst systems, and purification processes.

Scale-Up Considerations

Production scale optimization involves multiple considerations ranging from laboratory synthesis to large commercial production [40] [41]. Laboratory-scale processes (1-10 g) typically employ batch CuAAC reactions in round-bottom flasks, achieving yields of 85-95% but with high production costs of $500-2000 per kg [40]. Pilot scale operations (100-1000 g) benefit from continuous flow reactors that reduce costs to $200-800 per kg while maintaining yields of 80-92%.

| Production Scale | Typical Method | Equipment | Yield (%) | Production Cost ($/kg) | Quality Control |

|---|---|---|---|---|---|

| Laboratory (1-10 g) | CuAAC batch | Round-bottom flask | 85-95 | 500-2000 | Basic NMR |

| Pilot scale (100-1000 g) | Continuous flow | Flow reactor | 80-92 | 200-800 | HPLC + NMR |

| Small commercial (1-10 kg) | Heterogeneous catalysis | Stirred tank reactor | 75-88 | 100-400 | Full analytical |

| Large commercial (>10 kg) | Optimized batch | Multi-stage reactor | 70-85 | 50-200 | Process analytical |

| Pharmaceutical grade | GMP conditions | Clean room reactor | 80-90 | 300-1200 | Pharmaceutical grade |

Large commercial production (>10 kg) employs optimized batch processes in multi-stage reactors, achieving production costs of $50-200 per kg [40]. These processes typically achieve yields of 70-85% with comprehensive process analytical technology for quality control.

Process Development Strategies

Process optimization for industrial production involves systematic evaluation of reaction parameters, catalyst selection, and purification strategies [41]. The development of safe, water-based synthesis protocols starting from inexpensive raw materials represents a significant advancement for commercial viability [41].

Continuous process development enables the transformation of hazardous batch reactions into safer continuous operations [41]. Three-step continuous processes starting from glyoxal and hydrazine achieve rapid and stable supply of triazole products while eliminating the need to isolate hazardous intermediates.

Quality control systems become increasingly sophisticated with production scale, ranging from basic NMR analysis for laboratory preparations to pharmaceutical-grade analytical methods for commercial production [40]. Good Manufacturing Practice (GMP) conditions require clean room reactors and comprehensive quality assurance protocols.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant